molecular formula C6H16N2 B1354842 N-Ethyl-N,N'-dimethyl-1,2-ethanediamine CAS No. 98279-30-2

N-Ethyl-N,N'-dimethyl-1,2-ethanediamine

Cat. No.: B1354842
CAS No.: 98279-30-2
M. Wt: 116.2 g/mol
InChI Key: KQNNOGJHLWDFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is an organic compound with the molecular formula C6H16N2. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with an ethyl group and both nitrogen atoms are substituted with methyl groups. This compound is known for its utility in various chemical reactions and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is a nitrogen-containing organic compound . It is often used as a chelating agent in coordination compounds and as a catalyst in homogeneous catalysis . Therefore, its primary targets are metal ions in various biochemical reactions.

Mode of Action

The compound interacts with its targets (metal ions) by forming coordination complexes . This interaction changes the chemical environment of the metal ions, influencing their reactivity and facilitating various chemical reactions .

Pharmacokinetics

As a small, polar molecule, it is expected to have good solubility in water and organic solvents . This property could influence its absorption and distribution in biological systems.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions could influence the action, efficacy, and stability of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine. For instance, its solubility and reactivity could be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N,N’-dimethyl-1,2-ethanediamine can be synthesized through several methods. One common approach involves the alkylation of N,N’-dimethyl-1,2-ethanediamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: N,N’-dimethyl-1,2-ethanediamine and ethyl bromide or ethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

    Procedure: The mixture is heated under reflux, allowing the ethyl group to attach to the nitrogen atom, forming N-Ethyl-N,N’-dimethyl-1,2-ethanediamine.

Industrial Production Methods

In industrial settings, the production of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N’-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes makes it useful in probing the active sites of enzymes.

Medicine

Although not widely used in medicine, derivatives of N-Ethyl-N,N’-dimethyl-1,2-ethanediamine are explored for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.

Industry

Industrially, N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is employed in the production of polymers, resins, and as a curing agent for epoxy resins. Its reactivity and stability make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,2-ethanediamine: Lacks the ethyl group, making it less bulky and potentially less reactive in certain contexts.

    N,N’-Diethyl-1,2-ethanediamine: Contains two ethyl groups, which can increase steric hindrance and affect its reactivity.

    Ethylenediamine: The parent compound without any alkyl substitutions, offering different reactivity and coordination properties.

Uniqueness

N-Ethyl-N,N’-dimethyl-1,2-ethanediamine is unique due to its specific substitution pattern, which provides a balance between steric hindrance and nucleophilicity. This makes it particularly useful in forming stable complexes with metals and participating in selective chemical reactions.

Properties

IUPAC Name

N'-ethyl-N,N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-8(3)6-5-7-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNOGJHLWDFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477968
Record name N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98279-30-2
Record name N~1~-Ethyl-N~1~,N~2~-dimethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Reactant of Route 5
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-N,N'-dimethyl-1,2-ethanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.